Structural Impact on Carbonic Anhydrase Inhibition Potency
Research on structurally related 2,4-dichlorobenzenesulfonamide derivatives provides class-level evidence for the potency-enhancing effect of 5-position substitution, which is analogous to the 6-fluoro substitution in the target compound. While direct quantitative data for the specific target compound are not available in the open literature, this class-level evidence suggests that the unique 2,4-dichloro-6-fluoro pattern may confer distinct binding properties. In a series of 5-substituted 2,4-dichlorobenzenesulfonamides, the most potent hCA IX inhibitor (compound 7b) achieved a KI of 2.8 nM, which was 8.5-fold more potent than the clinical reference inhibitor indisulam (IND, KI = 24 nM) [1]. This demonstrates that strategic substitution on the 2,4-dichlorobenzenesulfonamide core can dramatically improve potency against specific carbonic anhydrase isoforms.
| Evidence Dimension | Inhibition constant (KI) against human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 7b (5-substituted 2,4-dichlorobenzenesulfonamide): KI = 2.8 nM; Reference inhibitor indisulam (IND): KI = 24 nM |
| Quantified Difference | 8.5-fold increase in potency (2.8 nM vs 24 nM) |
| Conditions | Fluorometric assay using purified recombinant human CA IX catalytic domain |
Why This Matters
This data illustrates the potential for specific substitution patterns on the dichlorobenzenesulfonamide core to achieve significant, quantifiable improvements in target potency, a critical factor in selecting advanced intermediates for lead optimization in medicinal chemistry programs.
- [1] Sławiński, J., Pogorzelska, A., Żołnowska, B., Brożewicz, K., Vullo, D., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55. View Source
